Trimethylolpropane 2-ethylhexanoate laurate
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Overview
Description
Trimethylolpropane 2-ethylhexanoate laurate is a complex ester compound that is widely used in various industrial applications. It is known for its excellent lubricating properties, making it a popular choice in the formulation of biolubricants. This compound is derived from trimethylolpropane, 2-ethylhexanoic acid, and lauric acid, resulting in a molecule that combines the beneficial properties of each component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethylolpropane 2-ethylhexanoate laurate typically involves the esterification of trimethylolpropane with 2-ethylhexanoic acid and lauric acid. This reaction is usually catalyzed by sulfuric acid or other strong acids. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation and filtration to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Trimethylolpropane 2-ethylhexanoate laurate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alcohols and amines are used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives
Scientific Research Applications
Trimethylolpropane 2-ethylhexanoate laurate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trimethylolpropane 2-ethylhexanoate laurate primarily involves its lubricating properties. The ester groups in the molecule provide excellent lubrication by reducing friction between surfaces. The compound forms a thin film on the surfaces, which minimizes wear and tear. Additionally, its biodegradability ensures that it breaks down into non-toxic components, making it environmentally friendly .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane tricaprylate/tricaprate: Another ester of trimethylolpropane with shorter fatty acid chains.
Trimethylolpropane trilaurate: Similar to trimethylolpropane 2-ethylhexanoate laurate but with only lauric acid esters.
Trimethylolpropane trioleate: Contains oleic acid esters, providing different lubrication properties.
Uniqueness
This compound is unique due to its combination of 2-ethylhexanoic acid and lauric acid esters. This combination provides a balance of lubricity, stability, and biodegradability, making it suitable for a wide range of applications. Its ability to form a stable film on surfaces and its low toxicity further enhance its desirability as a biolubricant .
Properties
Molecular Formula |
C23H48O7 |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
dodecanoic acid;2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C12H24O2.C8H16O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI Key |
YRDUUJLNRKMQSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.CCCCC(CC)C(=O)O.C(C(CO)O)O |
Origin of Product |
United States |
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